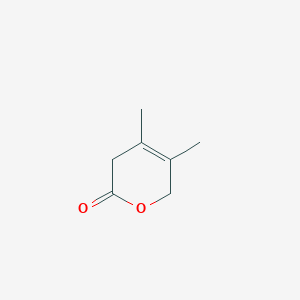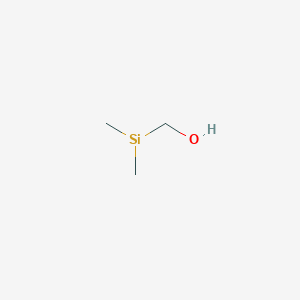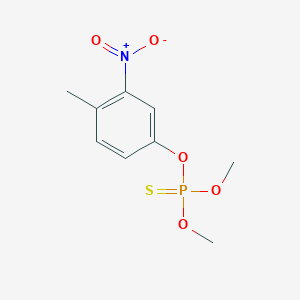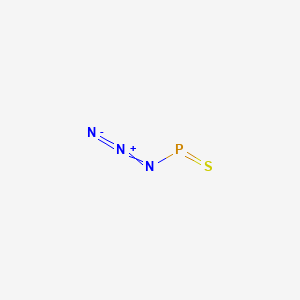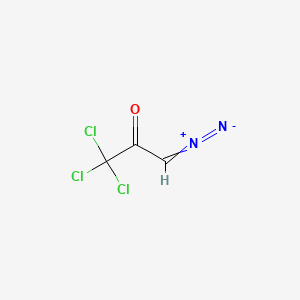
2-Propanone, 1,1,1-trichloro-3-diazo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, 1,1,1-trichloro-3-diazo- is a chemical compound with the molecular formula C3HCl3N2O and a molecular weight of 187.412 g/mol . It is also known by its IUPAC name, 1,1,1-trichloro-3-diazo-2-propanone. This compound is characterized by the presence of three chlorine atoms and a diazo group attached to a propanone backbone. It is a member of the diazocarbonyl compounds, which are known for their reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1,1,1-trichloro-3-diazo- typically involves the diazotization of 1,1,1-trichloroacetone. This process can be carried out by treating 1,1,1-trichloroacetone with a diazotizing agent such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is usually conducted at low temperatures to prevent decomposition of the diazo compound.
Industrial Production Methods
Industrial production of 2-Propanone, 1,1,1-trichloro-3-diazo- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1,1,1-trichloro-3-diazo- undergoes various types of chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Cycloaddition Reactions: The diazo group can participate in cycloaddition reactions to form heterocyclic compounds.
Decomposition Reactions: The compound can decompose under certain conditions to release nitrogen gas and form reactive intermediates.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base like sodium hydroxide.
Cycloaddition Reactions: These reactions often require the presence of a catalyst, such as a transition metal complex, and are conducted at elevated temperatures.
Decomposition Reactions: Decomposition can be induced by heat or light, and the presence of a catalyst can facilitate the process.
Major Products Formed
Substitution Reactions: Products include various substituted propanones, depending on the nucleophile used.
Cycloaddition Reactions: Products are typically heterocyclic compounds with diverse structures.
Decomposition Reactions: Decomposition leads to the formation of reactive intermediates, which can further react to form various products.
Scientific Research Applications
2-Propanone, 1,1,1-trichloro-3-diazo- has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Propanone, 1,1,1-trichloro-3-diazo- involves the reactivity of the diazo group. The diazo group can undergo various transformations, leading to the formation of reactive intermediates such as carbenes and nitrenes. These intermediates can interact with molecular targets, including enzymes and nucleic acids, to exert their effects. The pathways involved in these interactions are complex and depend on the specific context of the reaction.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloroacetone: Similar in structure but lacks the diazo group.
1,1,3-Trichloro-2-propanone: Another trichloroacetone derivative with different substitution patterns.
1,1,1-Trichloro-2-propanone: Similar to 2-Propanone, 1,1,1-trichloro-3-diazo- but without the diazo group.
Uniqueness
2-Propanone, 1,1,1-trichloro-3-diazo- is unique due to the presence of both trichloro and diazo groups, which confer distinct reactivity and versatility in chemical reactions. This combination of functional groups makes it a valuable reagent in organic synthesis and a useful tool in scientific research.
Properties
CAS No. |
20485-55-6 |
|---|---|
Molecular Formula |
C3HCl3N2O |
Molecular Weight |
187.41 g/mol |
IUPAC Name |
1,1,1-trichloro-3-diazopropan-2-one |
InChI |
InChI=1S/C3HCl3N2O/c4-3(5,6)2(9)1-8-7/h1H |
InChI Key |
ZDZWSRDKBMPXHR-UHFFFAOYSA-N |
Canonical SMILES |
C(=[N+]=[N-])C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


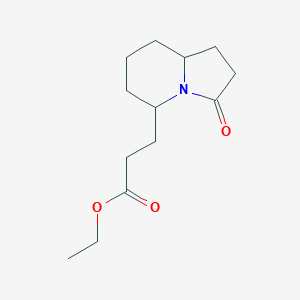
![1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]-](/img/structure/B14705161.png)
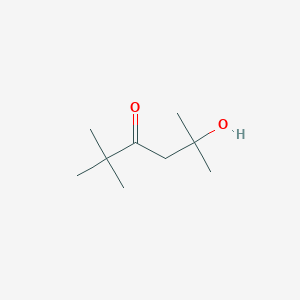
![(3Ar,4r,4as,8r,8ar,9as)-8-hydroxy-8a-methyl-3,5-dimethylidene-2-oxododecahydronaphtho[2,3-b]furan-4-yl acetate](/img/structure/B14705179.png)
![[[1,1'-Bi(cyclopentane)]-1-yl]acetic acid](/img/structure/B14705181.png)
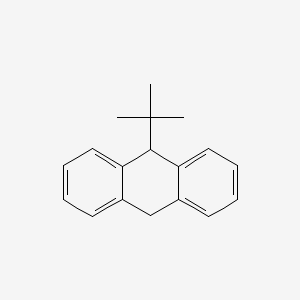
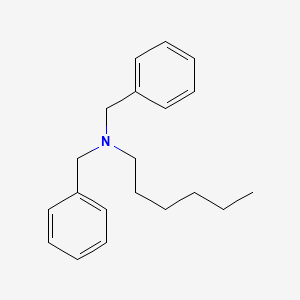
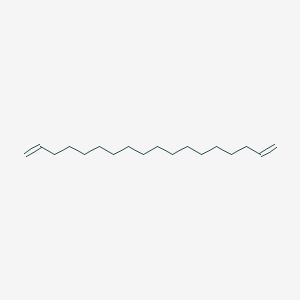
![3-(3,4-dimethoxyphenyl)-9,10-dimethoxy-2-methyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;methanesulfonic acid](/img/structure/B14705194.png)
